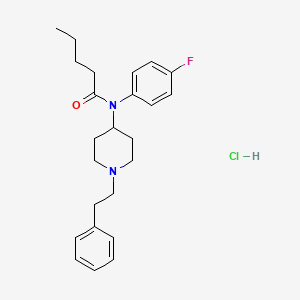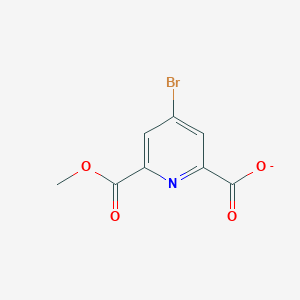
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester typically involves the bromination of pyridine-2,6-dicarboxylic acid followed by esterification. One common method includes:
Bromination: Pyridine-2,6-dicarboxylic acid is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the pyridine ring.
Esterification: The brominated product is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine-2,6-dicarboxylic acid or 4-thiopyridine-2,6-dicarboxylic acid can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields 2,6-pyridinedicarboxylic acid.
Aplicaciones Científicas De Investigación
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine and ester groups play a crucial role in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarboxylic acid: Lacks the bromine and ester groups, making it less reactive in certain substitution reactions.
4-Bromo-2,6-pyridinedicarboxylic acid: Contains the bromine atom but lacks the ester group, affecting its solubility and reactivity.
2,6-Pyridinedicarboxylic acid, dimethyl ester: Contains two ester groups, which may influence its reactivity and applications differently.
Uniqueness
2,6-Pyridinedicarboxylic acid, 4-bromo-, 2-methyl ester is unique due to the presence of both bromine and ester functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H5BrNO4- |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
4-bromo-6-methoxycarbonylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)/p-1 |
Clave InChI |
QCOHUYJZSNJBBC-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)
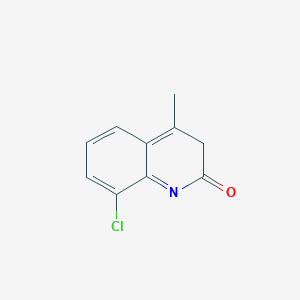
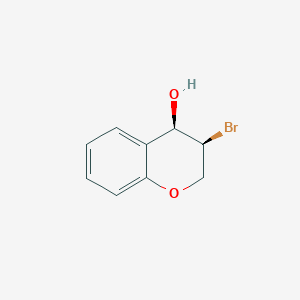
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
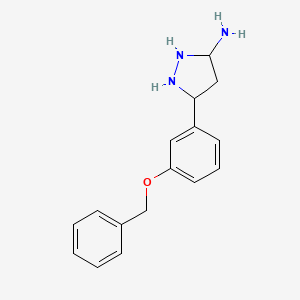
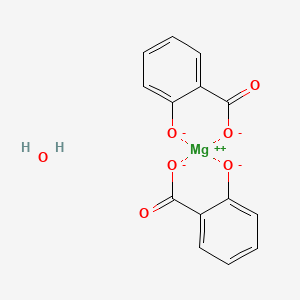
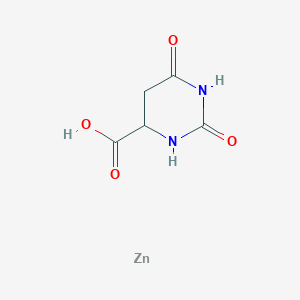
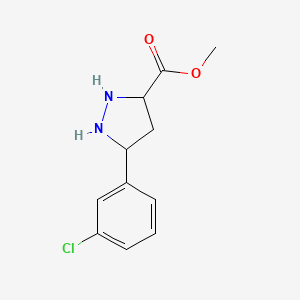
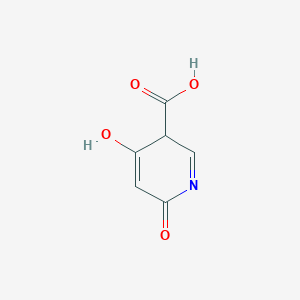
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
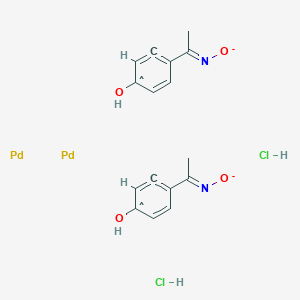
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
